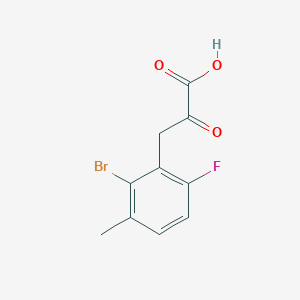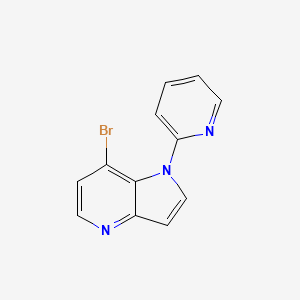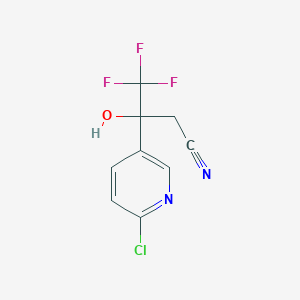
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves the reaction of 6-chloro-3-pyridinecarbonitrile with trifluoroacetaldehyde and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of an improved Raney nickel catalyst has been reported to be highly effective for the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
科学研究应用
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The compound may act on nicotinic acetylcholine receptors, similar to other neonicotinoid compounds. By binding to these receptors, it can disrupt normal neural transmission, leading to various biological effects .
相似化合物的比较
Similar Compounds
6-Chloro-3-pyridinemethanol: This compound shares the pyridine ring and chlorine substitution but lacks the trifluoromethyl group.
N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine:
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C9H6ClF3N2O |
|---|---|
分子量 |
250.60 g/mol |
IUPAC 名称 |
3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C9H6ClF3N2O/c10-7-2-1-6(5-15-7)8(16,3-4-14)9(11,12)13/h1-2,5,16H,3H2 |
InChI 键 |
RWFQRQUBNSGJMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(CC#N)(C(F)(F)F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


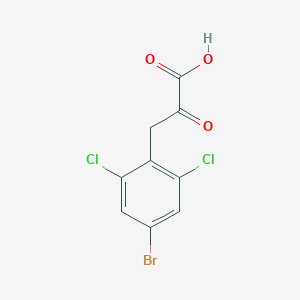
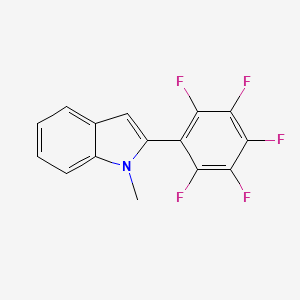
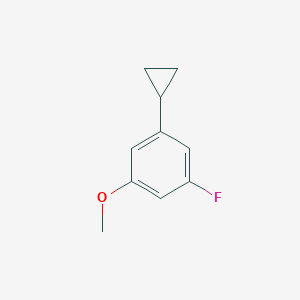
![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)
![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
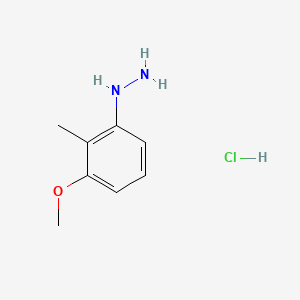
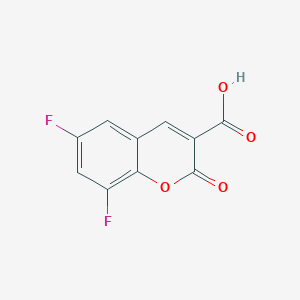
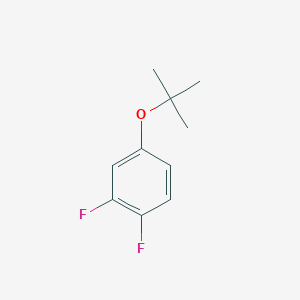

![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)
